An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate for Advanced Research and Development
An In-Depth Technical Guide to Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and materials science. While detailed experimental data for this specific molecule remains largely within proprietary databases, this document consolidates available information and provides expert insights into its core properties, plausible synthetic routes, and potential applications. By examining established chemical principles and the biological activities of structurally related analogues, this guide serves as an essential resource for stimulating further investigation and application of this promising chemical entity.
Introduction and Strategic Importance
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate (CAS Number: 1171919-91-7) belongs to the class of substituted pyridinyl acrylates. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in a variety of biological interactions. The acrylate moiety, a versatile functional group, opens avenues for polymerization and Michael additions, making it a valuable synthon in organic chemistry. The strategic combination of a dimethoxy-substituted pyridine core with a methyl acrylate functional group suggests a molecule with potential for nuanced biological activity and utility as a building block in the synthesis of more complex molecular architectures. The methoxy groups can modulate the electronic properties of the pyridine ring and influence metabolic stability, making this compound a particularly interesting candidate for structure-activity relationship (SAR) studies in drug development programs.
Physicochemical and Structural Properties
While a comprehensive, publicly available dataset of the physicochemical properties of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is limited, key identifiers and fundamental properties have been established.
| Property | Value | Source(s) |
| CAS Number | 1171919-91-7 | [1] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Storage | Recommended at -20°C for long-term stability | [2] |
Structural Elucidation:
The chemical structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is defined by a pyridine ring substituted with two methoxy groups at the 5 and 6 positions and a methyl acrylate group at the 3 position.
Caption: Chemical structure of Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.
Probable Synthetic Methodologies
The synthesis of aryl and heteroaryl acrylates is well-documented in chemical literature. Based on established methods for analogous compounds, two primary synthetic routes are proposed for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate: the Heck reaction and the Wittig reaction.
Heck Reaction Approach
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene[3][4]. For the synthesis of the target molecule, this would involve the coupling of a 3-halo-5,6-dimethoxypyridine with methyl acrylate.
Proposed Reaction Scheme:
Caption: Heck reaction pathway for synthesis.
Experimental Rationale and Protocol Outline:
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Precursor Synthesis: The synthesis would commence with the preparation of a suitable precursor, such as 3-bromo-5,6-dimethoxypyridine or 3-iodo-5,6-dimethoxypyridine. This can be achieved through standard halogenation protocols for electron-rich pyridine systems.
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Reaction Setup: In a typical setup, the 3-halo-5,6-dimethoxypyridine and an excess of methyl acrylate would be dissolved in an appropriate solvent like DMF, acetonitrile, or toluene.
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Catalyst System: A palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), would be introduced along with a phosphine ligand (e.g., triphenylphosphine) and a base (e.g., triethylamine or potassium carbonate)[5][6]. The base is crucial for neutralizing the hydrogen halide formed during the catalytic cycle.
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Reaction Conditions: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 120°C until the reaction is complete, as monitored by techniques like TLC or GC-MS.
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Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered to remove the catalyst, and partitioned between an organic solvent and water. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel to yield the desired Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate.
Wittig Reaction Approach
The Wittig reaction is another cornerstone of C-C double bond formation, reacting a phosphorus ylide with an aldehyde or ketone[7][8][9][10]. This approach would involve the reaction of 5,6-dimethoxy-3-pyridinecarboxaldehyde with a phosphorus ylide derived from a methyl haloacetate.
Proposed Reaction Scheme:
Caption: Wittig reaction pathway for synthesis.
Experimental Rationale and Protocol Outline:
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Precursor Synthesis: The key starting material for this route is 5,6-dimethoxy-3-pyridinecarboxaldehyde. This aldehyde can be prepared from the corresponding hydroxymethylpyridine via oxidation or through formylation of the pyridine ring.
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Ylide Formation: The Wittig reagent, typically methyl (triphenylphosphoranylidene)acetate, is prepared by reacting triphenylphosphine with methyl bromoacetate to form the corresponding phosphonium salt, followed by deprotonation with a strong base like n-butyllithium or sodium hydride in an anhydrous aprotic solvent such as THF or diethyl ether[5].
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Reaction with Aldehyde: The freshly prepared ylide solution is then treated with 5,6-dimethoxy-3-pyridinecarboxaldehyde at a low temperature (e.g., -78°C to 0°C). The reaction mixture is then allowed to warm to room temperature and stirred until completion.
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Work-up and Purification: The reaction is quenched, typically with water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product, which will contain triphenylphosphine oxide as a byproduct, is then purified by column chromatography to isolate Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate. The use of a stabilized ylide generally favors the formation of the (E)-isomer[8].
Potential Applications in Drug Discovery and Materials Science
While specific biological activity data for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate is not yet published, the structural motifs present in the molecule suggest several promising avenues for research and development.
Analogs in Medicinal Chemistry
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Anticancer and Antimicrobial Agents: Pyridine and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects[1]. The substitution pattern on the pyridine ring can significantly influence this activity.
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Enzyme Inhibition: The acrylate moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites. This makes it a candidate for screening as an irreversible inhibitor of various enzymes.
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Herbicidal and Fungicidal Activity: Substituted cyanoacrylates and acrylates containing heterocyclic rings have been extensively studied for their herbicidal and fungicidal properties. The dimethoxypyridine scaffold could impart novel selectivity and potency in this area.
Polymer and Materials Science
The acrylate functional group allows for the use of this molecule as a monomer in polymerization reactions. This could lead to the development of novel polymers with unique optical or electronic properties conferred by the dimethoxypyridine moiety. Such materials could find applications in coatings, films, and specialized optical devices.
Conclusion and Future Outlook
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate represents a chemical entity with considerable untapped potential. Its synthesis is achievable through well-established and robust chemical transformations like the Heck and Wittig reactions. The presence of a biologically relevant dimethoxypyridine scaffold coupled with a reactive acrylate group makes it a prime candidate for exploration in drug discovery programs targeting a range of therapeutic areas. Further research into the biological evaluation of this compound and its derivatives is highly encouraged. Moreover, its utility as a monomer in materials science presents an additional exciting avenue for investigation. This technical guide serves as a foundational document to inspire and inform future research endeavors focused on this promising molecule.
References
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